molecular formula C₂₄H₂₆O₁₂ B1140302 [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate CAS No. 67945-53-3

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

Cat. No.: B1140302
CAS No.: 67945-53-3
M. Wt: 506.46
InChI Key:
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Description

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₆O₁₂ and its molecular weight is 506.46. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Assays and Substrate Utility

4-Methylumbelliferyl derivatives, including the specified glucopyranoside, are widely used in enzymatic assays due to their ability to produce fluorescent products upon enzymatic action, facilitating the sensitive detection of enzyme activities. For instance, the compound has been utilized in assays for N-acetyl-α-D-glucosaminidase, an enzyme relevant in diagnosing various lysosomal storage diseases (Chow & Weissmann, 1981). Additionally, it serves as a substrate in the study of enzyme kinetics, enabling the assessment of enzyme specificity and activity under different conditions, highlighting its importance in biochemical research and diagnostic applications.

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside (4-MU) is hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation . HA plays many roles in normal tissue function and development, including providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .

Mode of Action

4-MU inhibits the synthesis of HA . This inhibition results in beneficial effects observed in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . The compound has also been shown to be effective against pests that feed on plant sap .

Biochemical Pathways

4-MU can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy . It is also used to measure the activity of some enzymes in vitro . The toxic effect of this compound is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems .

Pharmacokinetics

The pharmacokinetics of 4-MU is complex. At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-methylumbelliferyl glucuronide (4-MUG), with the sulphated metabolite, 4-methylumbelliferyl sulphate (4-MUS) comprising most of the remainder . Factors potentially affecting 4-MU uptake and plasma concentrations in mice include its taste, short half-life, and low bioavailability .

Result of Action

4-MU has been shown to decrease hyaluronan synthesis, diminish proliferation, and induce apoptosis while reducing cell migration and the activity of metalloproteinases . These effects are consistent with established roles for HA and its receptors in T-cell proliferation, activation, and differentiation .

Action Environment

The action of 4-MU can be influenced by environmental factors. For example, the compound’s efficacy can be affected by the presence of hyaluronic acid

Biochemical Analysis

Cellular Effects

The toxic effect of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems . It has been shown to be effective against spittlebugs and other pests that feed on plant sap .

Molecular Mechanism

At the molecular level, 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside exerts its effects through its interactions with enzymes and other biomolecules. It is used to measure the activity of some enzymes in vitro .

Temporal Effects in Laboratory Settings

The effects of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside over time in laboratory settings are yet to be fully elucidated. It is known that this compound is used in research and development, indicating its stability for use in long-term studies .

Metabolic Pathways

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHLVBZMNCURY-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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